4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-12-4-2-5-13(8-12)17(22)24-16-10-23-14(9-15(16)21)11-25-18-19-6-3-7-20-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWGQPBSMLLWGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule features three distinct structural domains:
- 4-Oxo-4H-pyran ring : A six-membered lactone-derived heterocycle with a ketone at position 4.
- Pyrimidin-2-ylsulfanylmethyl group : A methylene bridge connecting the pyran’s C6 to a pyrimidine ring via a sulfur atom.
- 3-Methylbenzoate ester : An aromatic ester substituent at the pyran’s C3 position.
Key synthetic challenges include:
- Regioselective introduction of the sulfanylmethyl group at pyran C6.
- Stability of the thioether linkage under esterification and cyclization conditions.
- Purification of the final product due to potential byproducts from multi-step reactions.
Retrosynthetic Analysis and Route Selection
Retrosynthetic deconstruction identifies two primary intermediates (Figure 1):
- 4-Oxo-4H-pyran-3-yl 3-methylbenzoate : The esterified pyran core.
- Pyrimidin-2-thiol : The sulfur-containing nucleophile for thioether formation.
Route 1: Pyran Ring Formation Followed by Thioether Coupling
This approach prioritizes pyran synthesis before introducing the pyrimidine-thioether group.
Synthesis of 4-Oxo-4H-pyran-3-yl 3-Methylbenzoate
The pyran ring is constructed via a Knoevenagel condensation between a β-ketoester (e.g., ethyl acetoacetate) and a substituted aldehyde. For example:
- Reactants : Ethyl acetoacetate and 3-hydroxybenzaldehyde.
- Conditions : Piperidine catalyst, ethanol reflux.
However, this method requires subsequent oxidation to introduce the C4 ketone. Alternatively, Pechmann condensation using resorcinol and β-ketoesters under acidic conditions yields coumarin derivatives, but adaptation for pyrans remains underexplored.
Introduction of the Sulfanylmethyl Group
A bromomethyl intermediate is generated at pyran C6 via hydroxymethylation followed by halogenation:
- Hydroxymethylation : Treatment with paraformaldehyde under basic conditions.
- Bromination : Reaction with PBr₃ in dichloromethane.
The resultant 6-bromomethyl intermediate undergoes nucleophilic substitution with pyrimidin-2-thiol:
Route 2: Thioether Formation Prior to Pyran Cyclization
This strategy constructs the pyrimidin-2-ylsulfanylmethyl moiety early, mitigating later functional group incompatibilities.
Synthesis of Pyrimidin-2-ylsulfanylmethyl Precursor
Pyrimidin-2-thiol is reacted with chloromethyl methyl ether (MOMCl) to form pyrimidin-2-ylsulfanylmethyl chloride , though stability issues necessitate in situ generation.
Pyran Ring Construction via Cyclocondensation
The thioether-containing aldehyde undergoes cyclization with a β-ketoester:
- Reactants : Ethyl 3-oxo-3-phenylpropanoate and pyrimidin-2-ylsulfanylmethylacetaldehyde.
- Conditions : H₂SO₄ catalysis, 100°C, 6 hours.
Optimization and Mechanistic Insights
Esterification Strategies
The 3-methylbenzoate ester is introduced via Steglich esterification :
- Reactants : 4-Oxo-4H-pyran-3-ol, 3-methylbenzoic acid, DCC, DMAP.
- Conditions : Dichloromethane, room temperature, 24 hours.
Alternative methods include acid chloride coupling (3-methylbenzoyl chloride, pyridine, THF).
Analytical Characterization
Spectroscopic Data
Industrial and Regulatory Considerations
Scalability and Cost Analysis
Chemical Reactions Analysis
Types of Reactions
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Key areas of interest include:
Antimicrobial Activity
Research indicates that derivatives of pyrimidine and pyran compounds possess significant antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Pseudomonas aeruginosa | 12 | 30 |
These results suggest the potential of the compound as an antimicrobial agent, which could be explored for treating infections.
Enzyme Inhibition Studies
The compound may act as an inhibitor of key enzymes involved in metabolic pathways. In vitro studies have demonstrated inhibition against enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Percentage (%) | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 75 | 15 |
| Urease | 60 | 10 |
These findings point to potential applications in neurological disorders and urological conditions.
Anticancer Properties
Preliminary studies suggest that similar pyran derivatives can induce apoptosis in cancer cell lines. For example:
- Cell Line Tested : HeLa (cervical cancer)
- IC50 Value : 12 µM after 48 hours
- Mechanism : Induction of apoptosis via mitochondrial pathways
This highlights the compound's potential role in cancer therapy.
Synthetic Routes and Preparation Methods
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Using appropriate precursors under controlled conditions.
- Solvent Systems : Utilization of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Catalysts : Employing palladium or copper complexes to facilitate reactions.
Industrial production may involve large-scale synthesis techniques using continuous flow reactors to ensure consistent quality and yield.
Case Studies and Research Findings
Recent studies have focused on the biological activity of compounds similar to This compound , revealing promising results in various applications:
- Antimicrobial Efficacy : A study assessed the antibacterial capabilities against Staphylococcus aureus and Escherichia coli, demonstrating significant microbial inhibition.
- Molecular Docking Studies : Computational analyses have shown favorable interactions between this compound and biological targets, suggesting mechanisms for its observed activities.
Mechanism of Action
The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key SAR Observations for Kojic Acid-Based APJ Antagonists
Key Comparisons:
3-Methylbenzoate vs. 4-Nitrobenzoate (ML221): The 3-methylbenzoate variant lacks APJ antagonism, contrasting sharply with the potent activity of ML221 (IC50 = 0.70 μM in cAMP assays). This disparity stems from the electron-donating nature of the meta-methyl group, which reduces electrophilicity and disrupts critical interactions with the APJ receptor. In contrast, the 4-nitro group in ML221 provides strong electron-withdrawing effects, enhancing binding affinity . Substitution position on the benzoyl ester is crucial: Para-substituted electron-withdrawing groups (e.g., -NO2, -Br, -CF3) are optimal, while meta- or ortho-substituents (e.g., -CH3) diminish activity .
Metabolic Stability and Solubility:
- ML221 exhibits poor metabolic stability (rapid degradation in human/mouse liver homogenates) and moderate aqueous solubility (14 μM at pH 7.4). Similar analogs, including the 3-methylbenzoate variant, likely share these limitations due to the shared ester linkage and hydrophobic pyrimidine thioether group .
Selectivity Profile: ML221 shows >37-fold selectivity over the angiotensin II type 1 (AT1) receptor and minimal off-target binding at 29 GPCRs (except κ-opioid and benzodiazepinone receptors). The 3-methylbenzoate analog’s selectivity remains untested but is presumed inferior due to inactivity at APJ .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3-methylbenzoate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyran ring fused with a pyrimidine moiety and a sulfur atom, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of This compound is with a molecular weight of approximately 382.43 g/mol. The compound's structure is characterized by:
- Pyran Ring : A six-membered ring with one oxygen atom.
- Pyrimidine Moiety : A six-membered ring containing two nitrogen atoms.
- Sulfanyl Group : A sulfur atom linked to the pyrimidine.
These components contribute to its reactivity and biological interactions.
Biological Activities
Preliminary studies indicate that compounds similar to This compound exhibit various biological activities:
- Antimicrobial Activity : Research has shown that related compounds possess significant antimicrobial properties against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated strong inhibitory activity, suggesting therapeutic applications in treating conditions like Alzheimer’s disease and urinary infections .
- Anticancer Potential : Some derivatives have exhibited anticancer activity, likely through mechanisms involving apoptosis induction in cancer cells .
The biological effects of This compound are primarily mediated through its interactions with specific molecular targets:
- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their activity. For instance, its interaction with AChE can lead to increased acetylcholine levels, enhancing neurotransmission .
- Receptor Modulation : It has been identified as a functional antagonist of the apelin receptor (APJ), which plays a crucial role in cardiovascular regulation . This interaction may provide therapeutic avenues for cardiovascular diseases.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Potentially antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates how variations in substituents influence biological activity, emphasizing the unique profile of This compound .
Case Studies
- Antimicrobial Screening : A study conducted on several derivatives showed that those containing the pyrimidine-sulfanyl moiety displayed moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition Studies : In vitro tests revealed that specific derivatives exhibited IC50 values significantly lower than standard inhibitors, indicating superior efficacy in enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
